2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Description
The compound 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline is a quinazoline derivative featuring a dihydropyrazoline moiety substituted with halogenated aryl groups. The target compound integrates a 4-bromophenyl group at the pyrazoline’s 5-position, a 2-chlorophenyl group at the 3-position, and a 6-chloro-4-phenylquinazoline core.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19BrCl2N4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENSUZPWRIYQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19BrCl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline represents a class of heterocyclic compounds with potential pharmacological applications. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A quinazoline core
- A dihydropyrazole moiety
- Multiple halogen substitutions (bromine and chlorine)
This structural diversity is believed to contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antiproliferative agent , kinase inhibitor , and antimicrobial agent . Below are key findings from the literature:
Antiproliferative Activity
Research indicates that compounds similar to the targeted molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values in the low micromolar range, indicating moderate to strong inhibitory effects on cell growth ( ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17 | MCF-7 (breast cancer) | 5.0 |
| Compound 21 | HeLa (cervical cancer) | 3.5 |
| Compound 25 | A549 (lung cancer) | 4.0 |
These results suggest that modifications in the substituents can enhance or diminish activity, highlighting the importance of structure-activity relationships (SAR).
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit various kinases, which are critical in cancer progression. Notably, it was found to bind effectively to several kinases with ΔTm values comparable to established inhibitors:
| Kinase | ΔTm (°C) | Comparison |
|---|---|---|
| GSK3b | 4.0 | Similar to Compound 17 |
| MEK5 | 6.5 | Higher than controls |
| DYRK1A | 5.0 | Comparable potency |
This indicates that the compound could serve as a lead for further development as a kinase inhibitor ( ).
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested antimicrobial activity against various bacterial strains. The synthesized derivatives were tested against common pathogens with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings point toward the potential dual functionality of this compound as both an anticancer and antimicrobial agent ( ).
Case Studies
- Case Study on Antiproliferative Effects : A recent study focused on the synthesis of several quinazoline derivatives, including our target compound, revealing that specific substitutions significantly influenced their antiproliferative efficacy against MCF-7 cells ( ).
- Kinase Profiling : Another investigation highlighted the binding affinity of the compound to several kinases involved in tumorigenesis, establishing a basis for further drug development targeting these pathways ( ).
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Pyrazoline Moiety
- Target Compound: Contains 5-(4-bromophenyl) and 3-(2-chlorophenyl) substituents on the dihydropyrazoline ring.
- Compound (CAS 312587-02-3): Features 5-(2-fluorophenyl) and 3-(4-bromophenyl) groups.
- Compound (CAS 391890-58-7): Substituted with 5-(2-furyl) and 3-(2-methoxyphenyl). The methoxy group is electron-donating, which could increase solubility but reduce oxidative stability.
Modifications in the Quinazoline Core
- The target compound’s 6-chloro-4-phenylquinazoline core is retained in both and compounds, highlighting the scaffold’s importance for structural integrity. Replacing quinazoline with benzothiazole (as in ’s compound) alters the electron distribution and hydrogen-bonding capacity, which could shift biological target specificity .
Physicochemical Property Analysis
- Molecular Weight :
- Boiling Point and Density :
- Acid Dissociation Constant (pKa) :
Pharmacological Implications
While direct activity data for the target compound is unavailable, pyrazoline-quinazoline hybrids are frequently investigated for:
- Antitumor Activity : Electron-withdrawing groups (e.g., Br, Cl) may enhance DNA intercalation or kinase inhibition .
- Antimicrobial Potential: Halogenated aryl groups are associated with membrane disruption in pathogens .
- Metabolic Stability : The 2-chlorophenyl group’s steric bulk may reduce cytochrome P450-mediated degradation compared to smaller substituents like fluorine .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
